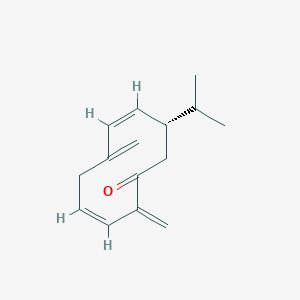

Perplanone D

Description

Biological Sources and Species Specificity of Periplanone D Production

The production and perception of Periplanone D exhibit specificity across different cockroach species, highlighting the nuanced evolution of pheromonal communication.

Periplaneta fuliginosa as a Primary Producer Species

The smoky brown cockroach, Periplaneta fuliginosa, is a peridomestic pest found in various regions globally researchgate.netnih.govanimalia.biowikipedia.organnualreviews.org. Female Periplaneta fuliginosa emit volatile sex pheromones, with Periplanone D identified as a key component tandfonline.comjst.go.jp. In this species, Periplanone D is recognized as a primary sex attractant, eliciting long-range attraction and initiating courtship rituals in males researchgate.netnih.govanimalia.biowikipedia.org. Studies indicate that synthetic (-)-Periplanone D elicits a strong behavioral response in P. fuliginosa males, confirming its potent activity tandfonline.comresearchgate.net. It is considered a major sex excitatory component within the pheromone blend of P. fuliginosa animalia.biowikipedia.org.

Occurrence and Role in Periplaneta americana

Periplanone D has also been identified in the American cockroach, Periplaneta americana, though its role appears to be secondary compared to other periplanones tandfonline.com. While female Periplaneta americana primarily produce Periplanone-A (PA) and Periplanone-B (PB) as their main sex pheromone components, Periplanone D has been isolated as a minor component researchgate.netresearchgate.netsciengine.com. Behavioral studies suggest that Periplanone D elicits only low activity in male P. americana jst.go.jp. Neurological comparisons between P. fuliginosa and P. americana indicate differences in the olfactory processing of pheromonal ligands, suggesting distinct sensitivities and roles for compounds like Periplanone D across these species researchgate.netnih.govresearchgate.net.

Biosynthetic Pathways and Precursors of Periplanone D

The synthesis of Periplanone D involves complex biochemical processes, with specific precursors playing a crucial role.

Enantiomeric Precursor Utilization (e.g., Germacrene D)

(-)-Germacrene D, a sesquiterpene, has been identified as a direct precursor in the chemical synthesis of (-)-Periplanone D tandfonline.comresearchgate.net. The total synthesis of (-)-Periplanone D has been achieved through multi-step routes starting from (-)-germacrene D researchgate.net. Germacrene D itself possesses sexual attractant properties, exhibiting similarities to Periplanone-B jst.go.jp. Its ubiquitous presence in nature, including in plant sources like apple peels, highlights its widespread occurrence as a natural product diva-portal.org. The stereochemistry of the precursor is critical, as the biologically active enantiomer of Periplanone D is often synthesized from its corresponding enantiomer of germacrene D tandfonline.comresearchgate.net.

Proposed Enzymatic Transformations

While specific enzymatic pathways for the biosynthesis of Periplanone D from germacrene D in cockroaches are not exhaustively detailed in the literature, the chemical synthesis routes provide insights into the likely biochemical transformations. These syntheses typically involve a series of reactions such as oxidation, functional group modifications, and cyclization steps to construct the characteristic tricyclic structure of Periplanone D from the germacrene D skeleton tandfonline.comresearchgate.net. In insects, such complex molecular transformations are mediated by specialized enzymes, often involving terpene synthases and subsequent oxidative or cyclization enzymes, originating from common isoprenoid precursors like farnesyl pyrophosphate google.comdiva-portal.org.

Ecological Significance of Periplanone D in Interspecific and Intraspecific Chemical Communication

Periplanone D plays a significant role in the chemical communication networks of cockroaches, primarily concerning reproduction.

Intraspecific Communication: Within Periplaneta fuliginosa, Periplanone D is a critical volatile sex pheromone. It mediates long-range attraction of males to females, initiating mating behaviors researchgate.netnih.govanimalia.biowikipedia.org. Its function as a primary sex attractant underscores its importance in ensuring reproductive success for the species researchgate.netnih.gov. Research suggests that while Periplanone D is a principal attractant, other periplanone components may modulate male responses, potentially acting as behavioral antagonists or fine-tuning the signal researchgate.netnih.govresearchgate.net.

Interspecific Communication: The role of Periplanone D in interspecific communication, particularly between P. fuliginosa and P. americana, is less pronounced. While Periplanone D is found in P. americana, it is considered a minor component, with PA and PB being the primary attractants researchgate.nettandfonline.comresearchgate.netsciengine.com. Studies have shown that Periplanone D elicits only weak responses in male P. americana jst.go.jp. Differences in olfactory receptor neurons and glomeruli between the two species suggest specialized processing of pheromone components, contributing to species-specific mate recognition and preventing interspecific mating researchgate.netnih.govresearchgate.net. Although some cross-attraction between species has been reported, significant interspecific courtship is not observed annualreviews.org.

Data Tables

Table 1: Species-Specific Roles of Periplanone D

| Species | Primary Role of Periplanone D | Relative Activity/Importance | Citations |

| Periplaneta fuliginosa | Primary sex attractant; mediates long-range attraction | Strong / Primary | researchgate.netnih.govanimalia.biowikipedia.orgtandfonline.comjst.go.jpresearchgate.net |

| Periplaneta americana | Minor sex pheromone component; low activity in males | Low / Minor | tandfonline.comjst.go.jp |

Structure

3D Structure

Properties

CAS No. |

123163-72-4 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(3Z,7Z,9S)-2,6-dimethylidene-9-propan-2-ylcyclodeca-3,7-dien-1-one |

InChI |

InChI=1S/C15H20O/c1-11(2)14-9-8-12(3)6-5-7-13(4)15(16)10-14/h5,7-9,11,14H,3-4,6,10H2,1-2H3/b7-5-,9-8-/t14-/m0/s1 |

InChI Key |

WANYVSMIXZOJBS-RJYWFDSTSA-N |

SMILES |

CC(C)C1CC(=O)C(=C)C=CCC(=C)C=C1 |

Isomeric SMILES |

CC(C)[C@@H]/1CC(=O)C(=C)/C=C\CC(=C)/C=C1 |

Canonical SMILES |

CC(C)C1CC(=O)C(=C)C=CCC(=C)C=C1 |

Synonyms |

perplanone D |

Origin of Product |

United States |

Natural Occurrence and Biological Context

Ecological Significance of Periplanone D in Interspecific and Intraspecific Chemical Communication

Role as a Sex Pheromone in Reproductive Strategies

Perplanone D has been identified as a significant volatile chemical signal involved in insect communication, specifically in reproduction. It is produced by female cockroaches and acts as a sex pheromone, attracting males and initiating mating behaviors. Studies have indicated that this compound functions as a primary sex attractant for the smoky brown cockroach, Periplaneta fuliginosa tandfonline.comnih.govresearchgate.net. While it elicits a strong response in P. fuliginosa males, it also shows some activity in males of related species like Periplaneta americana and Periplaneta japonica, though typically at a weaker level jst.go.jpresearchgate.net.

Research has further elucidated the complex nature of pheromonal communication. In Periplaneta americana, for instance, females emit multiple pheromone components, including Periplanone-A (PA) and Periplanone-B (PB), with this compound also being identified as a component researchgate.netoup.comnih.gov. While PB is considered the major attractant, PA can modulate the behavioral response. Specifically, PA has been shown to counteract the attraction elicited by PB in some contexts, suggesting that minor components can act as behavioral antagonists or modulators nih.govresearchgate.netoup.com. The precise neural processing of this compound and its interaction with other periplanones in P. fuliginosa indicates that this compound alone acts as a primary sex attractant, and other components may antagonize this effect nih.govresearchgate.net. This intricate interplay of pheromone components is vital for successful reproduction, ensuring species-specific mate recognition and courtship researchgate.netoup.com.

Data Table 1: Pheromonal Activity of this compound in Different Cockroach Species

| Species | Pheromone Component | Primary Role | Observed Activity Level in Males | References |

| Periplaneta fuliginosa | This compound | Primary Sex Attractant | Strong response | tandfonline.comjst.go.jpresearchgate.net |

| Periplaneta americana | This compound | Minor Sex Attractant | Low activity | tandfonline.comjst.go.jpresearchgate.net |

| Periplaneta japonica | This compound | Minor Sex Attractant | Low activity | jst.go.jpresearchgate.net |

| Blatta orientalis | This compound | Minor Sex Attractant | Low activity | jst.go.jp |

Broader Ecological Contributions of Producer Organisms

While this compound itself is a specific chemical signal, its ecological context is tied to the organisms that produce it, primarily cockroaches belonging to the Periplaneta genus. In a broader ecological sense, organisms that produce chemical compounds, like pheromones, contribute to the intricate web of life within an ecosystem. Producers, in an ecological context, are organisms that create their own food, typically through photosynthesis, forming the base of food webs ck12.orgquora.comebsco.comeagri.orgck12.org. They convert inorganic substances and energy into organic compounds, making them essential for sustaining life ck12.orgquora.comeagri.org.

Although cockroaches are not primary producers in the photosynthetic sense, they are consumers within the ecosystem. However, their role in producing and utilizing chemical signals like this compound highlights the importance of chemical communication in maintaining ecological balance and reproductive success. The existence and behavior of species like Periplaneta fuliginosa and Periplaneta americana are integrated into their respective environments, influencing predator-prey dynamics, competition, and nutrient cycling. The study of pheromones like this compound contributes to understanding the complex interactions that shape insect populations and, by extension, the ecosystems they inhabit.

Isolation and Purification Methodologies

Preliminary Screening Techniques for Pheromonal Activity during Isolation

Electroantennogram (EAG) Assays as a Bioassay-Guided Fractionation Tool

The isolation and identification of pheromones, such as Perplanone D, often rely on bioassay-guided fractionation, a methodology where biological activity is monitored throughout the purification process to identify and isolate the active compounds nih.gov. The electroantennogram (EAG) assay has proven to be an indispensable tool in this regard, particularly in the field of insect chemical ecology nih.govtandfonline.compsu.edu. The EAG technique measures the summed electrical responses of olfactory receptor neurons located on an insect's antenna when exposed to odor stimuli nih.govtandfonline.compsu.edu. This method provides a sensitive and relatively rapid way to detect the presence and relative strength of pheromonally active compounds within complex mixtures nih.govtandfonline.combohrium.com.

In the context of isolating this compound, which is a sex pheromone component of certain cockroach species like Periplaneta fuliginosa and Periplaneta americana researchgate.netpherobase.com, EAG assays were instrumental in tracking the pheromonal activity through various separation steps. Extracts from female cockroaches, known to contain pheromones, are typically subjected to chromatographic techniques such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC) wur.nlpnas.org. During these purification stages, individual fractions are collected and presented to the antennae of male cockroaches. A significant EAG response from the male antennae indicates that the fraction contains compounds with pheromonal activity, guiding researchers to concentrate further purification efforts on these specific fractions wur.nlpnas.org.

The process generally involves preparing crude extracts from the pheromone source (e.g., female cockroach feces or glands) researchgate.netpherobase.comwur.nl. These extracts are then separated using chromatographic methods. Each resulting fraction is then tested for its ability to elicit an EAG response in male cockroaches. Fractions that produce a measurable electrical potential change on the antenna are considered biologically active and are subjected to further chromatographic steps or analytical techniques for structural elucidation wur.nlpnas.org. This iterative process of separation and bioassay allows for the progressive enrichment and eventual isolation of the target pheromone, this compound.

While specific quantitative EAG data for the isolation of this compound is not detailed in a tabular format in the available literature snippets, the methodology implies a systematic evaluation of fractions. A representative illustration of how EAG data guides fractionation is presented below, demonstrating the principle of prioritizing fractions based on their elicited EAG response.

| Fraction Number | Chromatographic Step | Description of Fraction | EAG Response (Arbitrary Units) | Biological Activity Status | Next Step |

| 1 | Initial Column Wash | Non-polar elution | Low | Inactive | Discard |

| 2 | Column Elution | Moderately polar | Moderate | Potentially Active | Further Purification |

| 3 | Column Elution | Polar elution | High | Active | Further Purification |

| 4 | Column Elution | Very polar elution | Very Low | Inactive | Discard |

This table exemplifies how fractions showing higher EAG responses (e.g., Fraction 3) are prioritized for subsequent purification steps, ultimately leading to the isolation of this compound. The EAG assay's sensitivity allows for the detection of pheromonal activity even when compounds are present in minute quantities, which is crucial for identifying potent signaling molecules like sex pheromones nih.govtandfonline.com.

Compound Table:

this compound

Periplanone-A

Periplanone-B

Periplanone-C

Germacrene-D

Chemical Synthesis and Stereochemical Aspects

Total Synthesis Approaches for Periplanone D

Periplanone D, a significant component of the sex pheromone of the American cockroach (Periplaneta americana) and the primary sex pheromone of the smoky brown cockroach (Periplaneta fuliginosa), has been a subject of extensive research in chemical synthesis. tandfonline.com The intricate ten-membered ring structure and multiple stereocenters of periplanone D present considerable challenges to synthetic chemists.

Synthetic Routes and Reaction Pathways (e.g., from Germacrene D)

A notable and efficient pathway to Periplanone D commences with the naturally occurring sesquiterpene, (-)-germacrene D. researchgate.net This starting material is particularly advantageous due to its availability from natural oils like ylang-ylang oil, which can have a high enantiomeric excess (98% e.e.). researchgate.netresearchgate.net

One established synthetic route involves the conversion of (-)-germacrene D to an intermediate, which is then transformed into (-)-Periplanone D over approximately eight steps. researchgate.net A key step in this synthesis is the allylic oxidation of a germacrene D derivative. researchgate.net The reaction conditions for this oxidation are critical, as different pathways can lead to desired or undesired products. For instance, the oxidation of an unprotected allyl alcohol can proceed through different mechanisms, highlighting the need for careful control over the reaction parameters. researchgate.net To circumvent undesirable pathways, protection of the allyl alcohol as an acetate (B1210297) ester has been explored. researchgate.net

Another critical transformation is the reduction of an α,β-unsaturated ketone intermediate. This has been achieved using sodium dithionite (B78146) under phase-transfer catalysis conditions, which selectively reduces the carbon-carbon double bond without affecting the carbonyl group or other functionalities. tandfonline.com

Comparative Analysis of Reported Synthetic Methodologies

Several research groups have reported the synthesis of Periplanone D, each with unique approaches and varying degrees of success in terms of yield and reproducibility. tandfonline.comresearchgate.net

One of the earlier and significant contributions involved a multi-step synthesis that successfully produced racemic Periplanone D. tandfonline.com Later efforts focused on the enantioselective synthesis of the naturally occurring (-)-enantiomer. The synthesis starting from (-)-germacrene D is notable for its brevity, comprising a total of eight steps. researchgate.net

Modifications to existing procedures have been a key aspect of improving the synthesis. For instance, researchers have modified reported procedures to obtain (-)-Periplanones C and D in reproducible yields. tandfonline.com These modifications can involve changes in reagents, reaction conditions, or purification methods. For example, the use of tetrapropylammonium (B79313) perruthenate (TPAP) as a catalytic oxidant for the conversion of an alcohol to a ketone has been reported. tandfonline.com

A comparison of the spectroscopic data of synthetic Periplanone D with the natural product is crucial for structural confirmation. Interestingly, some studies have reported slight differences in the physical and spectroscopic properties (such as 13C NMR data) of their synthetic samples compared to previously published data, emphasizing the importance of careful characterization and direct comparison with authentic samples. tandfonline.com

Table 1: Comparison of Selected Synthetic Methodologies for Periplanone D

| Starting Material | Key Reactions | Number of Steps (approx.) | Reported Yields | Key Challenges | Reference |

|---|---|---|---|---|---|

| (-)-Germacrene D | Allylic oxidation, selective reduction | 8 | Not explicitly stated in all sources | Control of stereochemistry, reproducibility of certain oxidations | researchgate.net |

| (-)-Germacrene D | Modified procedures, TPAP oxidation, sodium dithionite reduction | Not explicitly stated | Reported as "reproducible yields" | Discrepancies in spectroscopic data compared to literature | tandfonline.com |

Enantioselective Synthesis of Biologically Active Enantiomers

The biological activity of Periplanone D is highly dependent on its stereochemistry. Therefore, the development of enantioselective synthetic routes to obtain the specific, biologically active enantiomer is of paramount importance.

Strategies for Chiral Control and Stereocenter Construction

A primary strategy for achieving enantioselectivity in the synthesis of Periplanone D is the use of a chiral starting material, a method known as the "chiral pool" approach. jst.go.jp As mentioned previously, (-)-germacrene D, with its inherent chirality, serves as an excellent starting point for the enantioselective synthesis of (-)-Periplanone D. researchgate.net The high enantiomeric purity of (-)-germacrene D from certain natural sources directly translates to the enantiomeric purity of the final product. researchgate.netresearchgate.net

The stereochemistry of the starting material guides the formation of subsequent stereocenters throughout the synthetic sequence. The reactions are designed to proceed in a stereocontrolled manner, preserving or transferring the initial chirality. This approach has been successfully employed to synthesize the naturally occurring (-)-enantiomer of Periplanone D, which exhibits potent biological activity. tandfonline.comresearchgate.net

Challenges in Reproducibility and Yield Optimization

For instance, the oxidation of a key intermediate can result in the formation of an undesired byproduct through a different reaction pathway. researchgate.net While modifications to the reaction conditions, such as changing the solvent or temperature, can influence the product ratio, achieving high selectivity and reproducibility can be challenging. researchgate.net

Furthermore, some of the intermediates in the synthetic pathway may be unstable, leading to decomposition and reduced yields. The purification of intermediates and the final product can also be complex, often requiring multiple chromatographic steps, which can contribute to material loss. tandfonline.com Researchers have noted that modifying reported procedures is often necessary to achieve reproducible yields, indicating that the originally reported conditions may not be robust or easily scalable. tandfonline.comnih.gov

Synthetic Analogues and Derivatives of Periplanone D for Research Purposes

To understand the structure-activity relationships of Periplanone D and to develop potential pest management tools, researchers have synthesized and evaluated various analogues and derivatives. annualreviews.orgnih.gov These studies involve systematically modifying the chemical structure of Periplanone D and assessing the impact of these changes on its biological activity.

By replacing or altering functional groups, such as the ketone or the ester group in related pheromones, chemists can probe the key structural features required for receptor binding and biological response. annualreviews.org For example, replacing the oxygen atom(s) of the functional group with sulfur has been shown to significantly decrease the activity of some pheromone analogues. annualreviews.org

The synthesis of these analogues often follows similar synthetic strategies to those used for the natural product, but with modified starting materials or reagents to introduce the desired structural changes. The biological activity of these synthetic analogues is typically evaluated using behavioral assays and electroantennogram (EAG) assays, which measure the response of the insect's antennae to the chemical stimulus. nih.gov

The data obtained from these studies are crucial for constructing models that can predict the activity of other potential analogues and for designing more potent and selective pest control agents. annualreviews.org

Design and Synthesis of Structurally Modified Compounds

The development of structurally modified analogues of natural pheromones, often termed parapheromones, is a crucial area of research. annualreviews.org These synthetic compounds, which are structurally related to natural pheromone components, are designed to investigate structure-activity relationships and to develop specific antagonists that could interfere with olfactory communication. annualreviews.org The design process involves various modifications to the original pheromone structure, including alterations to functional groups, changes in the carbon chain, isosteric replacements, and halogenation. annualreviews.org

The rationale behind creating these analogues is twofold: to screen for compounds that may mimic or enhance the action of the natural pheromone and to develop inhibitors of the natural response. annualreviews.org For instance, modifications to the polar group of a pheromone, such as changing an acetate to a formate (B1220265) or propionate, have been shown to modulate biological activity, sometimes inhibiting attraction and in other cases eliciting a significant response. annualreviews.org

In the context of the periplanone family, the synthesis of isomers like (-)-Periplanone C provides a clear example of a structurally modified compound related to (-)-Periplanone D. Both sesquiterpenes can be synthesized from the same precursor, (-)-germacrene D, highlighting how variations in a synthetic route can yield closely related but structurally distinct compounds. researchgate.net The total synthesis of (-)-Periplanone D was achieved in 8 steps from (-)-germacrene D, following a similar pathway to the synthesis of racemic Periplanone D. researchgate.net

The table below outlines common strategies used in the design of structurally modified pheromone analogues.

| Modification Type | Description | Potential Outcome |

| Polar Group Modification | Altering the primary functional group (e.g., acetate to formate or propionate). annualreviews.org | Can act as an agonist or antagonist, modulating the insect's behavioral response. annualreviews.org |

| Isosteric Replacement | Substituting atoms or groups with other atoms or groups of similar size and electronic configuration. annualreviews.org | May retain or alter biological activity, providing insight into key structural requirements. |

| Halogenation | Introducing halogen atoms (e.g., fluorine, chlorine) into the molecule. annualreviews.org | Can increase attraction in some cases, possibly due to better stability or modified volatility. annualreviews.org |

| Skeletal Modification | Altering the carbon chain length or geometry, as seen in the synthesis of different isomers like Periplanone C and D. annualreviews.orgresearchgate.net | Helps to determine the precise stereochemistry and conformation required for biological activity. |

The synthesis of (-)-Periplanone C and (-)-Periplanone D from a common starting material illustrates a practical application of designing structurally related compounds. The key steps in their respective syntheses showcase the specific chemical transformations that lead to these distinct isomers.

The research findings from the synthesis of (-)-Periplanone C and D are detailed below. researchgate.nettandfonline.com

| Compound | Starting Material | Key Synthetic Steps | Research Finding |

| (-)-Periplanone D | (-)-Germacrene D researchgate.net | Conversion of (-)-germacrene D to a 1-hydroxy derivative, followed by allylic oxidation and subsequent transformations over 8 steps. researchgate.net | The synthesis confirmed the structure of the natural pheromone isolated from Periplaneta fuliginosa. researchgate.net The synthetic sample showed potent biological activity. researchgate.nettandfonline.com |

| (-)-Periplanone C | (-)-Germacrene D researchgate.net | A similar 7-step route from the same precursor, but with modifications to yield the isomeric structure of Periplanone C. researchgate.net | Demonstrates how a divergent synthetic strategy from a common intermediate can produce structurally related isomers for comparative biological studies. researchgate.net |

This approach of synthesizing structural analogues is fundamental to understanding the precise molecular features responsible for a pheromone's activity and for developing new methods for pest management. annualreviews.orgjst.go.jp

Analytical Characterization and Structural Elucidation Studies

Spectroscopic Techniques for Structural Confirmation of Periplanone D

Spectroscopic methods are fundamental in determining the molecular architecture of natural products like Periplanone D. They provide direct information about the atoms and bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for assigning the structure of Periplanone D. These techniques reveal the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity through analysis of chemical shifts, coupling constants, and signal multiplicities.

¹H NMR Spectroscopy: Provides detailed information about the hydrogen atoms in the molecule. For Periplanone D, ¹H NMR spectra have been used to identify the presence of specific proton environments, such as those in methylene (B1212753) groups, methyl groups, and olefinic protons, as well as their spatial relationships through Nuclear Overhauser Effect (NOE) studies in some cases researchgate.nettandfonline.com. The characteristic chemical shifts and coupling patterns help in piecing together the carbon skeleton and the positions of substituents researchgate.nettandfonline.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is vital for determining the molecular weight of Periplanone D and for gaining insights into its fragmentation patterns, which can further support structural assignments.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is widely used for the analysis of volatile and semi-volatile compounds like Periplanone D. GC separates the components of a mixture, and MS then provides information about their molecular weight and structure. GC-MS analysis has been instrumental in confirming the molecular weight of Periplanone D and in comparing it with known compounds, aiding in its identification researchgate.netwur.nl. The fragmentation patterns observed in GC-MS can provide clues about the presence of specific functional groups and the connectivity of atoms within the molecule researchgate.netwur.nl. For Periplanone D, GC-MS has been used to unambiguously determine its structure by comparing its mass spectra with those of natural samples researchgate.net.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition (molecular formula) of Periplanone D. This precision is critical for differentiating between compounds with similar nominal masses mdpi.com.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the Periplanone D molecule by detecting the absorption of infrared radiation at characteristic frequencies.

Advanced Chromatographic Techniques for High-Resolution Analysis

Chromatographic techniques are essential for separating, purifying, and analyzing Periplanone D, especially when dealing with complex mixtures or stereoisomers.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is crucial for separating and quantifying enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. The biological activity of chiral compounds can often differ significantly between enantiomers.

Enantiomeric Resolution: For compounds like Periplanone D, which are often found as specific enantiomers in nature, chiral chromatography is used to determine their enantiomeric purity (e.e.). This involves using a stationary phase that can selectively interact with one enantiomer over the other, leading to their separation tandfonline.comtandfonline.com. Studies have shown that the enantiomeric purity of Periplanone D precursors, such as germacrene D, can be accurately determined using chiral HPLC tandfonline.comtandfonline.com. This is vital for understanding the stereochemical basis of its biological activity.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering comprehensive analytical information.

GC-MS and LC-MS: As mentioned earlier, GC-MS is a powerful tool for analyzing Periplanone D researchgate.netwur.nl. Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for compounds that are less volatile or thermally labile. LC-MS provides molecular weight and fragmentation data, aiding in the identification and characterization of Periplanone D, especially when combined with techniques like diode-array detection (DAD) for UV-Vis spectral information mdpi.com. These hyphenated methods are critical for both the initial isolation and subsequent confirmation of Periplanone D's structure and purity researchgate.netmdpi.comwur.nl.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical Derivatization for Improved Ionization and Chromatographic Resolution

Chemical derivatization is a crucial analytical technique employed to modify analytes, thereby enhancing their detectability and separability in various analytical methods, particularly chromatography and mass spectrometry. The primary objectives of derivatization include increasing volatility for gas chromatography (GC), improving ionization efficiency in mass spectrometry (MS), enhancing detector response (e.g., UV absorption or fluorescence), and improving chromatographic resolution by altering polarity or creating more stable derivatives sigmaaldrich.comtcichemicals.com. For instance, replacing polar functional groups with non-polar moieties can significantly improve volatility and chromatographic behavior in GC analyses sigmaaldrich.com. Similarly, introducing specific functional groups can facilitate more efficient ionization in mass spectrometry, leading to increased sensitivity and better signal-to-noise ratios plasmion.com.

Perplanone D, a sex pheromone of cockroaches, has been characterized and its structure elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netresearchgate.net. The GC-MS analyses have been effective in unambiguously determining the structure of this compound researchgate.netresearchgate.net. While these methods indicate that this compound is amenable to analysis without explicit derivatization for structural identification, the literature does not extensively detail specific chemical derivatization strategies applied directly to this compound for the purpose of improving its ionization efficiency or chromatographic resolution.

Although derivatization is a well-established approach for overcoming analytical challenges like low volatility or poor ionization in various compounds sigmaaldrich.comtcichemicals.com, specific published research focusing on the derivatization of this compound to achieve these specific analytical enhancements was not found within the provided search results. Therefore, detailed research findings and data tables illustrating the impact of such derivatization strategies on this compound's ionization or chromatographic performance cannot be presented at this time.

Biological Activity and Mechanisms of Action

Pheromonal Activity Profiling of Periplanone D

The pheromonal effects of Periplanone D are not uniform across all cockroach species, demonstrating a degree of species-specificity in its action. Furthermore, its activity is often compared with other related compounds to understand its relative potency and role in the pheromone blend.

Species-Specific Behavioral Responses to Periplanone D

Periplanone D has been identified as a primary sex attractant for the male smokybrown cockroach, Periplaneta fuliginosa. researchgate.netwikipedia.orgresearchgate.net In this species, Periplanone D alone is sufficient to elicit a strong behavioral response in males, including the characteristic mating behavior. researchgate.netwikipedia.org Research has shown that while it is a potent attractant for P. fuliginosa, its effect on other species, such as the American cockroach (Periplaneta americana) and the Japanese cockroach (Periplaneta japonica), is significantly weaker. researchgate.netresearchgate.netjst.go.jp Bioassays have demonstrated that males of P. americana and P. japonica exhibit a low level of activity in response to Periplanone D. researchgate.netresearchgate.netjst.go.jp This indicates a high degree of species-specificity in the pheromonal signaling of P. fuliginosa.

Table 1: Behavioral Responses of Periplaneta Species to Periplanone D

| Species | Behavioral Response to Periplanone D |

| Periplaneta fuliginosa | Strong attractant, elicits mating behavior. |

| Periplaneta americana | Low activity. |

| Periplaneta japonica | Low activity. |

Comparative Bioassays with Other Periplanones

When compared to other structurally similar compounds, such as Periplanone C, the specificity of Periplanone D becomes even more apparent. Bioassays have shown that while 10⁻¹⁰ grams of Periplanone D elicits a strong response in P. fuliginosa males, it shows significantly weaker responses in P. americana and P. japonica males. researchgate.net In contrast, Periplanone C can elicit a significant response in males of P. americana and P. japonica at a dosage of 10⁻⁹ grams. researchgate.net Interestingly, at a dosage of 10⁻¹⁰ grams, both Periplanone C and Periplanone D show a similar low degree of activity against males of P. americana and P. japonica. researchgate.net These comparative studies highlight the distinct roles and potencies of different periplanones in the chemical communication of these cockroach species.

Table 2: Comparative Pheromonal Activity of Periplanone C and Periplanone D

| Compound | Species | Dosage (g) | Behavioral Response |

| Periplanone D | P. fuliginosa | 10⁻¹⁰ | Strong |

| Periplanone D | P. americana | 10⁻¹⁰ | Weak |

| Periplanone D | P. japonica | 10⁻¹⁰ | Weak |

| Periplanone C | P. americana | 10⁻⁹ | Significant |

| Periplanone C | P. japonica | 10⁻⁹ | Significant |

| Periplanone C | P. americana | 10⁻¹⁰ | Weak |

| Periplanone C | P. japonica | 10⁻¹⁰ | Weak |

Neurophysiological Mechanisms of Olfactory Perception

The perception of Periplanone D by cockroaches involves a complex series of neurophysiological events, from the initial detection by olfactory receptor neurons on the antennae to the processing of this information in the brain.

Olfactory Receptor Neuron (ORN) Activation by Periplanone D

Antennal Lobe Processing and Glomerular Responses

Role of Odorant Receptors in Ligand Recognition

The specificity of ORN activation is determined by the odorant receptors (ORs) expressed on their dendritic membranes. researchgate.netnii.ac.jp These receptors are proteins that bind to specific odorant molecules, a process analogous to a lock and key mechanism. nii.ac.jp In insects, ORs typically form a complex with a highly conserved co-receptor, Orco. nii.ac.jp While the specific odorant receptor for Periplanone D has not been definitively identified, it is understood that a unique OR is responsible for its recognition. elifesciences.orgnih.gov The structure of this receptor dictates its binding affinity for Periplanone D, thereby conferring the high degree of specificity observed in the olfactory response of P. fuliginosa. The identification and characterization of the specific OR for Periplanone D is an active area of research.

Interaction with Other Pheromonal Components and Environmental Cues

The behavioral response of an insect to a specific pheromone component is rarely an isolated event. It is often modulated by the presence of other compounds within the pheromone blend and by various environmental signals. The precise ratio and composition of the pheromone blend are critical for eliciting a specific and appropriate behavioral cascade, from long-range attraction to close-range courtship and mating.

Synergistic and Antagonistic Effects in Pheromone Blends

The complexity of chemical communication in insects is highlighted by the synergistic and antagonistic interactions that occur between different components of a pheromone blend. Synergy occurs when the behavioral effect of two or more compounds combined is greater than the sum of their individual effects. nsf.gov Conversely, antagonism is when one component reduces or inhibits the response to another. These interactions are crucial for ensuring species-specificity and for fine-tuning behavioral responses to the appropriate context.

In the case of the smoky brown cockroach (Periplaneta fuliginosa), Perplanone D is a primary sex attractant. researchgate.netresearchgate.net However, its activity is significantly modulated by other native periplanones. Research has demonstrated that while this compound alone is a potent attractant, the addition of other components, such as Periplanone A and Periplanone B, can counteract the excitation it elicits. researchgate.netresearchgate.net Neurological studies have confirmed this antagonistic relationship, showing that the projection neuron in the cockroach's antennal lobe that is specifically tuned to this compound shows a reduced response when other periplanones are present in the stimulus. researchgate.netresearchgate.net These findings support the behavioral observation that these other components act as behavioral antagonists, likely serving to ensure that males respond only to the precise blend released by a conspecific female, thus forming a mechanism for reproductive isolation. researchgate.netresearchgate.netresearchgate.net

This phenomenon is not unique to P. fuliginosa. A similar antagonistic interaction is well-documented in the American cockroach, Periplaneta americana. In this species, Periplanone B (PB) is the major sex attractant, while Periplanone A (PA) is a minor component. eurekalert.orgnih.govsciengine.com Studies have shown that PA can counteract the attraction of males to PB. eurekalert.orgsciengine.com Depending on the context and concentration, PA can have both promotive and suppressive functions in courtship behavior. nih.gov This modulation is mediated by distinct olfactory receptors and neural pathways for each component, which interact to produce a context-dependent behavioral output. eurekalert.orgnih.govsciengine.com

The table below summarizes the known interactions of periplanone components in Periplaneta species, illustrating the prevalence of antagonistic effects in refining chemical signals.

| Species | Primary Attractant | Interacting Component(s) | Type of Interaction | Observed Effect |

| Periplaneta fuliginosa (Smoky Brown Cockroach) | This compound | Periplanone A, Periplanone B, Periplanone C | Antagonistic | The addition of other periplanones counteracts the neurological and behavioral excitation elicited by this compound alone. researchgate.netresearchgate.netresearchgate.net |

| Periplaneta americana (American Cockroach) | Periplanone B (PB) | Periplanone A (PA) | Antagonistic | PA counteracts the attraction of males to PB, suppressing the behavioral responses induced by PB. eurekalert.orgnih.govsciengine.com |

These interactions underscore the importance of the entire pheromone blend rather than individual components. The antagonistic effects, in particular, play a critical role in the specificity of the chemical signal, preventing cross-attraction between related species that may use similar compounds in different ratios or combinations. ncsu.edu

Structure Activity Relationship Sar Investigations

Systematic Studies of Periplanone D Analogues and Mimics

To decipher the structural requirements for pheromonal activity, chemists synthesize and test a variety of analogues, which are molecules structurally related to the natural pheromone. nih.gov These studies involve modifying the carbon skeleton, the functional groups, or the stereochemistry of Periplanone D and observing the resulting changes in biological response.

Systematic modifications of the germacrane (B1241064) skeleton, characteristic of the periplanones, have revealed critical insights into the features necessary for eliciting a pheromonal response in cockroaches. Research on analogues has demonstrated that the biological activity is highly sensitive to changes in the molecule's architecture. nih.gov

Studies comparing Periplanone D with its close structural relative, Periplanone C, have been particularly informative. The total synthesis and subsequent bioassays of (-)-Periplanone C and (-)-Periplanone D revealed significant differences in their activity spectrum. researchgate.net For the smoky brown cockroach, Periplaneta fuliginosa, (-)-Periplanone D is a potent sex pheromone, eliciting a strong response at doses as low as 10⁻¹⁰ g. researchgate.net In contrast, (-)-Periplanone C shows significantly weaker activity against this species. researchgate.net However, against the American cockroach, P. americana, and the Japanese cockroach, P. japonica, both Periplanone C and Periplanone D exhibit similar, albeit weaker, activity levels. researchgate.net This highlights the species-specific nature of the pheromone-receptor interaction.

Table 1: Comparative Biological Activity of Periplanone D and Related Compounds

| Compound | Target Species | Threshold Dosage for Response | Relative Activity | Source |

|---|---|---|---|---|

| (-)-Periplanone D | P. fuliginosa | 10⁻¹⁰ g | Strong | researchgate.net |

| (-)-Periplanone D | P. americana | > 10⁻¹⁰ g | Weak | researchgate.net |

| (-)-Periplanone D | P. japonica | > 10⁻¹⁰ g | Weak | researchgate.net |

| (-)-Periplanone C | P. fuliginosa | > 10⁻⁹ g | Significantly Weaker than PD | researchgate.net |

| (-)-Periplanone C | P. americana | 10⁻⁹ g | Significant | researchgate.net |

| (-)-Periplanone C | P. japonica | 10⁻⁹ g | Significant | researchgate.net |

| Germacrene-D | P. americana | 10-10⁵ times higher than active analogues | Low | nih.gov |

Periplanone D belongs to the germacrane class of sesquiterpenes, which are known for their conformational flexibility due to the ten-membered ring. nih.govresearchgate.net This flexibility means the molecule can exist in several different shapes, or conformers, and only one of these may be the "bioactive conformation" that fits correctly into the olfactory receptor. nih.gov Conformational analysis, using techniques like NMR spectroscopy and molecular mechanics calculations, is used to determine the most stable and populated conformations of the molecule. nih.govresearchgate.net

For the periplanones, it is believed that the molecule must adopt a specific three-dimensional shape to effectively bind to and activate the corresponding receptor neuron. nih.gov Studies on Periplanone A and its active regioisomer revealed that both adopt an almost identical conformation of the germacranoid skeleton, suggesting this specific shape is key to their high activity. rsc.orgrsc.org In contrast, the much less active epoxy epimer of Periplanone A was found to exist as a mixture of different conformers, implying that it cannot easily adopt or maintain the required bioactive shape. rsc.orgrsc.org

Researchers have developed atomic models for the pheromone receptors of the American cockroach to understand these binding interactions better. nih.gov By calculating the minimum-energy conformations for various pheromones and their analogues, a common "bioactive" shape was identified. nih.gov A model of the receptor's binding site was then constructed to be complementary to this shape, incorporating sites for hydrogen bonding with the oxygen atoms of the pheromone and other nonbonded interactions. nih.gov Neurological studies have confirmed the high specificity of these interactions, identifying distinct projection neurons in the cockroach brain that are specifically tuned to Periplanone D. researchgate.netresearchgate.net The activity of these neurons is counteracted when other periplanones are present, indicating a sophisticated system of activation and antagonism at the receptor level. researchgate.netresearchgate.net

Stereochemical Influence on Pheromonal Potency and Specificity

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a paramount role in the biological activity of pheromones. nih.gov Since pheromone receptors are themselves chiral, they can differentiate between stereoisomers (molecules with the same chemical formula but different spatial arrangements), often with one isomer being highly active while others are inactive or even inhibitory. nih.govru.nl

Periplanone D is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. The synthesis of the specific enantiomer, (-)-Periplanone D, and its subsequent bioassay confirmed that stereochemistry is critical for its function. researchgate.nettandfonline.com The naturally occurring (-)-enantiomer of Periplanone D exhibits potent biological activity, particularly in the smoky brown cockroach (P. fuliginosa). researchgate.nettandfonline.com This high degree of specificity is a common theme in insect chemical communication. For the related pheromone Periplanone-B, only the naturally configured (-) enantiomer was found to be active, with its mirror image being ineffective. nih.gov This demonstrates that the olfactory receptors of the cockroach are exquisitely tuned to the specific three-dimensional shape of the natural pheromone.

Table 2: Stereochemical Influence on Activity

| Compound | Chirality | Target Species | Observed Activity | Source |

|---|---|---|---|---|

| Periplanone D | (-)-enantiomer | P. fuliginosa | Potent biological activity | researchgate.nettandfonline.com |

| Periplanone-B | (-)-enantiomer | P. americana | Active | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Periplanone D

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models translate variations in physicochemical properties (like size, shape, and electronic features) into a mathematical equation that can predict the activity of new, untested compounds. nih.gov

For insect pheromones, QSAR studies are valuable tools for designing novel analogues with potentially enhanced potency or stability. researchgate.netannualreviews.org In the context of the periplanones, a key study used molecular mechanics to build an atomic-level model of the pheromone receptor's binding site. nih.gov This model was then used to calculate the binding energies of various periplanone analogues. The study found a reasonable agreement between the calculated binding energies and the experimentally observed biological activities for a series of pheromone mimics. nih.gov This type of analysis represents a foundational QSAR model, where the "activity" is predicted based on the calculated energy of the ligand-receptor interaction. Such models help to specify which parts of the receptor are essential for activation and provide a rational basis for the design of new, active compounds. nih.gov

Future Research Directions and Applications in Chemical Ecology

Advancements in Biosynthetic Pathway Elucidation

While the structures of several periplanones, including Periplanone D, are known, the complete biosynthetic pathways responsible for their production in cockroaches remain largely uncharacterized. Terpenoids, as a class, are known to be synthesized from universal precursors via the mevalonate (B85504) and non-mevalonate pathways, followed by the action of specific terpene synthase enzymes that create the vast diversity of structures. researchgate.net Future research will likely focus on identifying and characterizing the specific enzymes, such as terpene synthases and subsequent modifying enzymes (e.g., P450 monooxygenases), involved in converting farnesyl diphosphate (B83284) into the unique germacrane (B1241064) skeleton of Periplanone D.

Key research questions to be addressed include:

What are the specific genes and enzymes responsible for the cyclization of the ten-membered ring characteristic of the germacrane class?

How are the various oxidative modifications and rearrangements leading to Periplanone D achieved enzymatically?

What regulatory mechanisms control the production and release of Periplanone D in the female cockroach?

Answering these questions will likely involve a combination of transcriptomics, proteomics, and gene silencing techniques (e.g., RNA interference) in the pheromone-producing glands of species like Periplaneta fuliginosa. Elucidating this pathway could pave the way for heterologous expression of the relevant genes in microbial systems, creating sustainable and cost-effective methods for producing Periplanone D for use in pest management. nih.gov

Development of Novel Synthetic Methodologies for Enantiopure Periplanone D

The chemical synthesis of periplanones is a complex challenge due to their sterically congested ten-membered ring and multiple stereocenters. While total syntheses of related compounds like (-)-Periplanone C and D have been achieved, these routes can be lengthy and may not be suitable for large-scale production. researchgate.net Future synthetic efforts will need to focus on developing more efficient and highly stereoselective methods to produce enantiopure Periplanone D.

Promising areas for methodological development include:

Asymmetric Catalysis: The development of novel catalysts for asymmetric reactions, such as conjugate additions or cycloadditions, could significantly shorten synthetic routes and improve enantiomeric purity. nih.govnih.govwhiterose.ac.uk

Biomimetic Synthesis: A deeper understanding of the biosynthetic pathway could inspire biomimetic synthetic strategies that mimic the enzymatic cyclization and oxidation steps, potentially leading to more efficient and stereocontrolled syntheses. acs.org

Flow Chemistry and Automation: Implementing flow chemistry techniques could enable safer, more scalable, and reproducible synthesis of key intermediates and the final Periplanone D molecule.

The table below summarizes some of the key challenges and potential future approaches in the synthesis of Periplanone D.

| Challenge | Current Status | Future Research Direction |

| Stereocontrol | Multi-step syntheses relying on chiral auxiliaries or resolution. researchgate.net | Development of highly enantioselective catalytic methods. |

| Ring Formation | Complex intramolecular cyclization reactions. acs.orgmsu.edu | Biomimetic approaches inspired by terpene synthase mechanisms. |

| Scalability | Laboratory-scale syntheses with low overall yields. researchgate.net | Optimization using flow chemistry and process automation. |

Achieving a practical and scalable synthesis is crucial for making Periplanone D economically viable for widespread use in pest management applications.

Exploration of Periplanone D in Pest Management Strategies

Periplanone D has been identified as the primary sex attractant for the smoky brown cockroach, Periplaneta fuliginosa, a significant peridomestic pest. nih.gov This specificity presents a powerful opportunity for its use in integrated pest management (IPM) programs. While other pheromones like Periplanone B are used for the American cockroach (Periplaneta americana), the species-specific nature of Periplanone D allows for targeted strategies. epa.govicup.org.uk

Future applications in pest management could include:

Monitoring and Detection: Baited traps with synthetic Periplanone D can be used to monitor for the presence and population density of P. fuliginosa, allowing for early detection and targeted application of control measures. pestec.com

Mating Disruption: Dispersing a high concentration of Periplanone D in an infested area could confuse males and disrupt their ability to locate females, thereby reducing reproduction rates.

Attract-and-Kill Systems: Combining Periplanone D with insecticides or biocontrol agents in a bait station can attract the target pest to a lethal source, minimizing the widespread use of pesticides. nih.govresearchgate.net Biocontrol agents such as entomopathogenic fungi or bacteria could offer an environmentally friendly alternative to chemical insecticides. mdpi.commdpi.comcornell.edu

Research in this area will need to optimize the formulation and release rate of synthetic Periplanone D for field applications and evaluate its effectiveness in combination with various control agents.

Deeper Understanding of Olfactory System Plasticity and Evolution

The insect olfactory system is a highly sensitive and adaptable neural network. Pheromones like Periplanone D provide an excellent tool for probing the function, plasticity, and evolution of this system. In cockroaches, olfactory receptor neurons (ORNs) located in sensilla on the antennae are tuned to specific pheromone components. frontiersin.orgnih.gov These signals are then processed in specialized regions of the brain's antennal lobe. nih.gov

Future research using Periplanone D as a stimulus can explore several fundamental questions:

Receptor Specificity and Evolution: Identifying the specific olfactory receptor(s) that bind to Periplanone D in P. fuliginosa and comparing them to receptors for other periplanones in related species can provide insights into the molecular evolution of pheromone perception. nih.gov

Neural Processing: Investigating how the neural signals generated by Periplanone D are processed in the antennal lobe and higher brain centers can reveal the basis of the strong behavioral attraction it elicits. Neurological studies have shown that in P. fuliginosa, the largest glomerulus in the antennal lobe is specifically tuned to Periplanone D, and its signal can be antagonized by other periplanone components. nih.gov

Olfactory Plasticity: The olfactory system can change in response to experience, a phenomenon known as plasticity. nih.govnih.govmdpi.com Studies could examine how prolonged exposure to Periplanone D affects the sensitivity and response of the cockroach's olfactory system, which has implications for the long-term efficacy of pheromone-based control strategies. mdpi.com Understanding this plasticity is crucial for designing robust pest management tools that are less prone to resistance.

By studying the interplay between a specific, potent pheromone and its target organism, researchers can gain a deeper understanding of the fundamental principles governing chemical communication and sensory biology in insects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.